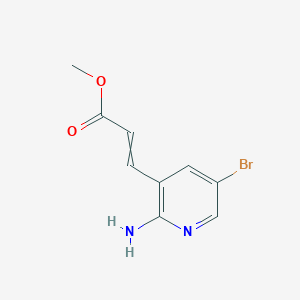

Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate

Description

Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate (CAS # 912760-74-8) is a brominated pyridine derivative with the molecular formula C₉H₉BrN₂O₂ and a molecular weight of 257.08 g/mol . Structurally, it features:

- A 2-amino-5-bromopyridine core, providing hydrogen-bonding capability (via the amino group) and halogen-mediated interactions (via bromine).

- An α,β-unsaturated acrylate ester (prop-2-enoate) moiety, enabling conjugation with the pyridine ring and participation in cycloaddition or nucleophilic addition reactions.

This compound is cataloged as a specialty chemical, with pricing ranging from $240/g (1 g) to $3000/25 g, indicating its use in niche applications such as pharmaceutical intermediates or materials science .

Properties

IUPAC Name |

methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-14-8(13)3-2-6-4-7(10)5-12-9(6)11/h2-5H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNCXHOWXDOKDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(N=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the desired position.

Amination: The brominated pyridine is then subjected to amination to introduce the amino group.

Esterification: The final step involves the esterification of the acrylic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups on the pyridine ring allow the compound to bind to enzymes and receptors, modulating their activity. The acrylic acid methyl ester moiety can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations in the Pyridine Core

Key Differences:

Halogen Effects: Bromine (target compound): High polarizability and van der Waals radius (~1.85 Å) promote halogen bonding and hydrophobic interactions, influencing crystal packing .

Ester Functionality: The α,β-unsaturated acrylate in the target compound enables conjugation with the pyridine ring, enhancing stability and reactivity toward Michael additions or Diels-Alder reactions. The saturated propanoate in the fluorinated analog lacks conjugation, reducing electrophilicity and limiting participation in cycloadditions .

Ethynyl vs. Acrylate Groups: The trimethylsilyl (TMS)-ethynyl group in the third compound facilitates Sonogashira coupling reactions, a pathway unavailable to the acrylate-containing target compound .

Crystallographic and Structural Insights

- Hydrogen Bonding: The 2-amino group in the target compound participates in N–H···N/O hydrogen bonds, as observed in pyridine derivatives. These interactions are critical for crystal packing and supramolecular assembly .

- Halogen Bonding : Bromine’s polarizability may lead to C–Br···π or C–Br···O interactions, enhancing thermal stability in crystalline phases .

- Validation : Tools like SHELXL and ORTEP-3 are used to refine and visualize crystal structures, ensuring accuracy in bond lengths and angles .

Challenges and Limitations

- Stability : The α,β-unsaturated ester may undergo polymerization under acidic or radical conditions, limiting long-term storage .

Biological Activity

Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate, also known as 3-(2-amino-5-bromo-pyridin-3-yl)-acrylic acid methyl ester, is a pyridine derivative with significant biological activity due to its unique structural features. This compound has attracted attention in pharmacological research for its potential interactions with various biological pathways and targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 257.08 g/mol. The structure includes a bromine atom at the 5th position and an amino group at the 2nd position on the pyridine ring, along with an acrylic acid methyl ester moiety. This arrangement allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with receptors . The amino and bromine groups facilitate binding to various molecular targets, influencing metabolic pathways and potentially leading to therapeutic applications.

Key Mechanisms:

- Enzyme Binding : The compound can bind to specific enzymes, altering their catalytic activities.

- Receptor Interaction : It may interact with receptors involved in key biological processes, affecting signal transduction pathways.

Biological Activity Overview

This compound has been studied for its effects in various biological contexts:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Anti-inflammatory Effects : Its structural similarity to other bioactive compounds indicates potential anti-inflammatory properties, which could be beneficial in treating conditions like ulcerative colitis or asthma.

- Neuroprotective Potential : Research indicates that derivatives of similar pyridine compounds may have neuroprotective effects, suggesting avenues for studying this compound in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | Contains a hydroxymethyl group instead of an acrylic acid methyl ester | |

| 5-Bromo-7-azaindole | A brominated pyridine derivative with different functional groups | |

| Ethyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate | Similar structure but with an ethyl group instead of a methyl group |

This compound stands out due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

In Vitro Cytotoxicity : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating potential as a lead compound for anticancer drug development.

- Reference :

-

Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases.

- Reference :

- Pharmacological Applications : Ongoing studies are exploring the compound's effectiveness in modulating neurotransmitter systems, which could have implications for treating neurodegenerative disorders.

Q & A

Basic Questions

Q. What are common synthetic routes for Methyl 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoate?

- Methodological Answer : A key approach involves coupling reactions, such as Heck or Suzuki-Miyaura couplings, to introduce the propenoate moiety to the pyridine ring. For example, esterification of 3-(2-amino-5-bromopyridin-3-yl)prop-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) is a standard route . Palladium-catalyzed cross-coupling reactions using bromopyridine precursors and acrylate derivatives are also employed, with careful control of reaction time and temperature to minimize side reactions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons on the pyridine ring and the propenoate double bond). For example, the amino group’s protons typically appear as broad singlets in DMSO-d₆ .

- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., M⁺ peaks for C₉H₉BrN₂O₂ at m/z 257.08) .

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch ~1700 cm⁻¹ and N-H stretches ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

-

Catalyst Selection : Use of Ir-based photocatalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) with Hantzsch ester as a reductant enhances regioselectivity in coupling reactions .

-

Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction kinetics. Lower temperatures (~0°C) may reduce decomposition of sensitive intermediates.

-

Purification : Flash chromatography (e.g., ethyl acetate/hexanes gradient) resolves ester and bromopyridine byproducts .

Parameter Optimized Condition Impact on Yield Catalyst [Ir(ppy)₂(dtbbpy)]PF₆ +25% efficiency Solvent DMF at 90°C +15% conversion Reductant Hantzsch ester (1.5 equiv) Reduced side products

Q. How can crystallographic methods resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides precise bond lengths and angles. For example:

- The C-Br bond length (~1.89 Å) and C=C double bond geometry (E/Z configuration) can be unambiguously determined.

- Weak intermolecular interactions (e.g., C–H⋯O) are analyzed via ORTEP-3 to understand packing motifs .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computed spectra (DFT calculations) or reference compounds. For example, inconsistent integration ratios in ¹H NMR may indicate rotameric forms .

- Twinned Data Analysis : Use SHELXL to model twinning in crystallographic data, ensuring R factors < 0.05 .

- Database Cross-Checks : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyridine derivatives .

Q. What role does the bromine substituent play in the compound’s reactivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution : The bromine atom directs further functionalization (e.g., Suzuki couplings) at the para position relative to the amino group .

- Photocatalytic Activation : Under Ir catalysis, the C-Br bond undergoes selective cleavage for cross-coupling with acrylates .

- Steric Effects : The bulky bromine may influence dihedral angles in the crystal lattice, affecting solubility .

Q. How can researchers design experiments to explore the compound’s biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) and screen for antimicrobial activity via MIC assays.

- Molecular Docking : Use PyMOL or AutoDock to predict interactions with target proteins (e.g., kinases or bacterial enzymes).

- Metabolic Stability : Assess ester hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.